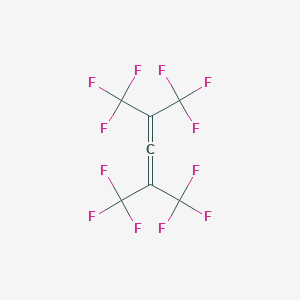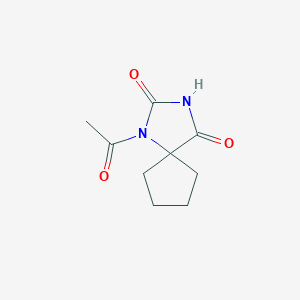
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is a spirocyclic lactam that has been synthesized using different methods and has been studied for its potential applications in various fields. 4)nonane-2,4-dione, 1-acetyl-.
Mechanism Of Action
The exact mechanism of action of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been reported to induce apoptosis in tumor cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical And Physiological Effects
Studies have reported that 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- exhibits significant biochemical and physiological effects. This compound has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, this compound has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast, colon, and lung cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- in lab experiments include its diverse biological activities, ease of synthesis, and potential use as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and the limited availability of this compound.
Future Directions
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has the potential for various future directions in scientific research. Some of the possible future directions include the development of new synthetic methods for this compound, the investigation of its potential use as a ligand in metal-catalyzed reactions, and the exploration of its potential use as a lead compound for the development of new antibacterial, antifungal, and antitumor agents.
Conclusion:
In conclusion, 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a spirocyclic lactam that has gained significant attention in scientific research due to its diverse biological activities. This compound has been synthesized using different methods and has been studied for its potential applications in various fields. The exact mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound exhibits significant biochemical and physiological effects and has the potential for various future directions in scientific research.
Synthesis Methods
The synthesis of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been reported using different methods. One of the most common methods is the cyclization of N-acyl-α-amino acids with diethyl oxalate in the presence of triethylamine. The reaction yields a spirocyclic lactam that can be further purified using column chromatography. Other methods include the reaction of N-acyl-α-amino acids with diethyl carbonate or dimethyl carbonate in the presence of a base. The synthesis of this compound has also been reported using microwave-assisted synthesis, which provides a rapid and efficient method for the production of this compound.
Scientific Research Applications
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
properties
CAS RN |
1012-35-7 |
|---|---|
Product Name |
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- |
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)11-8(14)10-7(13)9(11)4-2-3-5-9/h2-5H2,1H3,(H,10,13,14) |
InChI Key |
ZKYOZCXGILTYOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Other CAS RN |
1012-35-7 |
synonyms |
1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



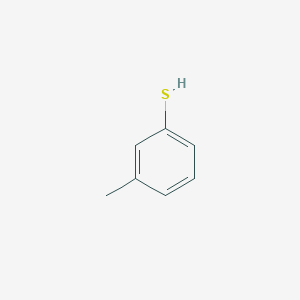

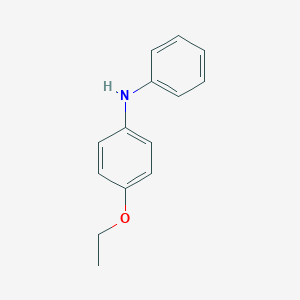

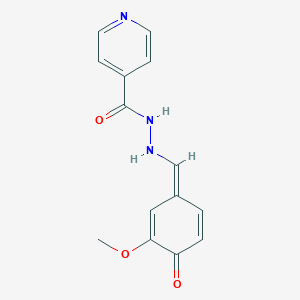
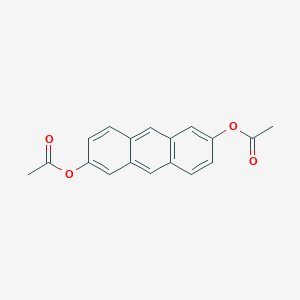
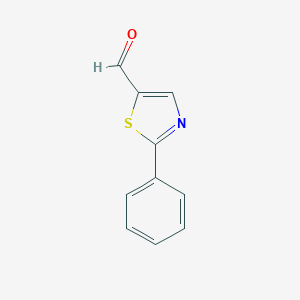
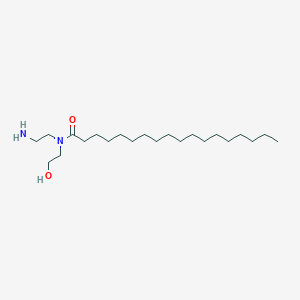
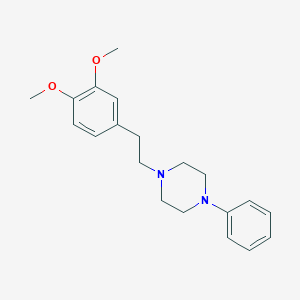
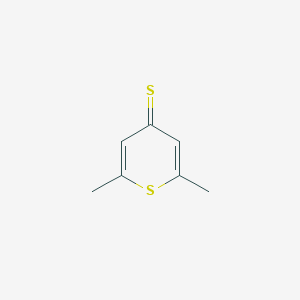
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
